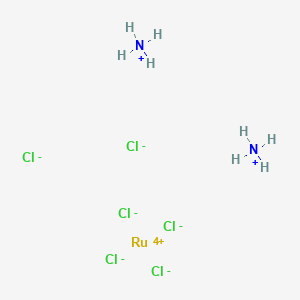
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which was characterized by IR, 1H NMR, Elemental, and Single-crystal analysis . The synthesis of such compounds typically requires careful selection of reactants and conditions to ensure the formation of the desired product with the correct functional groups.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray crystallography. For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the nitro group causing a twist due to its large volume . The molecular structure is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl-containing compounds in acetonitrile has been studied extensively. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggests a highly ordered six-membered cyclic transition state . Similarly, the electrochemical behavior of 2-nitrophenylguanidines in acetonitrile involves a reduction process that proceeds in an adsorbed state . These studies provide insights into the mechanisms of reactions involving nitrophenyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The kinetic study of proton transfer reactions from dimethyl (4-nitrophenyl)malonate to N-bases in acetonitrile reveals the influence of substituents and solvation effects on the transition state . The acidity constants and kinetic parameters of (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile reflect the stereoelectronic influence of alkyl groups on charge distribution . These properties are essential for predicting the behavior of these compounds in various environments and reactions.
Wissenschaftliche Forschungsanwendungen
Proton and Deuteron Transfer Studies
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile has been involved in studies related to the kinetics of proton and deuteron transfer. For instance, Leffek and Pruszyński (1981) investigated the bimolecular proton transfer of 4-nitrophenylnitromethane, which is structurally similar to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, and found significant proton tunneling contributions to the reaction rate (Leffek & Pruszyński, 1981).
Chemosensor Development
The compound has been utilized in the development of chemosensors. Hidayah et al. (2019) synthesized a pyridine derivative-based chemosensor for formaldehyde detection, using a compound structurally related to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. This chemosensor exhibited fluorescence enhancement and color change upon detection of formaldehyde (Hidayah et al., 2019).
Synthetic Applications in Organic Chemistry
The compound is also valuable in synthetic organic chemistry. Buchstaller and Anlauf (2004) reported a study where 2-nitrophenols, closely related to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, underwent a spontaneous rearrangement, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Kinetic Studies in Chemistry
Kinetic studies involving similar compounds have been conducted. Minksztym and Jarczewski (2004) synthesized and utilized (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes, which are structurally similar, in kinetic studies of proton abstraction, providing insights into the acidity constants and kinetics of similar compounds (Minksztym & Jarczewski, 2004).
Acceleration of Acid-Catalyzed Reactions
The related compound, 2-hydroxypropyl-p-nitrophenyl phosphate, showed accelerated transesterification in organic solvents, highlighting the influence of solvent environments on such reactions. This study by Hong and Suh (2000) demonstrates the relevance of similar compounds in understanding reaction dynamics in different solvents (Hong & Suh, 2000).
Herbicidal Activity Research
Li Yuan-xiang (2011) explored the synthesis and herbicidal activities of certain formamide derivatives using a compound structurally akin to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, contributing to the understanding of herbicidal properties of such compounds (Li Yuan-xiang, 2011).
Electrochemical Studies
In electrochemical studies, Kiss, Kovács, and Kunsági-Máté (2020) investigated the electrooxidation of phenylethers, which are structurally related to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, on various electrodes. This study contributes to the understanding of the electrochemical behaviors of similar compounds (Kiss, Kovács, & Kunsági-Máté, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJSFDIQCAPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278795 | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile | |
CAS RN |
17354-04-0 | |
| Record name | 17354-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIMETHOXY-2-NITROPHENYLACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)












